2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-(3-methylbutyl)acetamide
Description
The compound 2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-(3-methylbutyl)acetamide features a 1,3-thiazole core substituted at position 2 with a 3-chlorophenylamino group and at position 4 with an acetamide moiety linked to a 3-methylbutyl chain. Its molecular formula is C₁₆H₁₉ClN₄OS (calculated molecular weight: 366.87 g/mol).
Properties
IUPAC Name |
2-[2-(3-chloroanilino)-1,3-thiazol-4-yl]-N-(3-methylbutyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3OS/c1-11(2)6-7-18-15(21)9-14-10-22-16(20-14)19-13-5-3-4-12(17)8-13/h3-5,8,10-11H,6-7,9H2,1-2H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBCVMGUBWABMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CC1=CSC(=N1)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a broad range of biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to changes in cellular processes. The interaction often involves binding to a specific receptor or enzyme, altering its function and leading to downstream effects.
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biochemical pathways due to their broad spectrum of biological activities. These can include pathways related to inflammation, pain perception, microbial growth, viral replication, neuronal signaling, and tumor growth, among others.
Result of Action
Given the broad range of biological activities associated with thiazole derivatives, the effects could potentially include reduced inflammation, alleviation of pain, inhibition of microbial growth or viral replication, neuroprotection, and antitumor effects.
Biological Activity
2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-(3-methylbutyl)acetamide, a thiazole derivative, has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound is characterized by its unique structural features, which may contribute to its interactions with biological systems.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 363.9 g/mol. The compound contains a thiazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀ClN₃OS |
| Molecular Weight | 363.9 g/mol |
| Structure | Chemical Structure |
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study showed that compounds similar to this compound demonstrated potent activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action often involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis .
Anticancer Properties
Several studies have explored the anticancer potential of thiazole derivatives. For instance, compounds with similar structures have shown efficacy against human cancer cell lines such as HL-60 (human promyelocytic leukemia) and NIH/3T3 (mouse fibroblast) cells. The IC50 values for these compounds suggest moderate to high cytotoxicity, indicating their potential as anticancer agents .
Enzyme Inhibition
Thiazole derivatives are also being investigated for their ability to inhibit specific enzymes associated with disease pathways. For example, some studies have reported that related compounds can inhibit gamma-secretase activity, which is relevant in Alzheimer's disease research. This inhibition leads to a decrease in the production of amyloid-beta peptides, which are implicated in neurodegeneration .
Case Studies
- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of various thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a chlorophenyl substituent exhibited enhanced antibacterial activity compared to their non-substituted counterparts.
- Anticancer Activity : In vitro studies on HL-60 cells revealed that this compound induced apoptosis at concentrations as low as 10 µM, demonstrating its potential as a therapeutic agent in leukemia treatment.
The biological activity of this compound can be attributed to its ability to interact with various cellular targets:
- Cell Membrane Disruption : The lipophilic nature of the compound allows it to penetrate cell membranes easily, leading to cell lysis.
- Enzyme Interaction : The thiazole moiety may facilitate binding to enzyme active sites, inhibiting their function.
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity
- Thiazole derivatives have demonstrated significant antimicrobial properties. Research indicates that compounds similar to 2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-(3-methylbutyl)acetamide exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Anticancer Properties
- Anti-inflammatory Effects
Case Studies
- Study on Antimicrobial Efficacy
- Investigation of Anticancer Mechanisms
- Evaluation of Anti-inflammatory Properties
Comparison with Similar Compounds
N-{4-[2-(3-Fluoroanilino)-1,3-thiazol-4-yl]phenyl}acetamide (C₁₇H₁₄FN₃OS)
- Structural Difference : Fluorine replaces chlorine at the phenyl ring’s para position.
- No direct activity data are available, but halogen substitution often modulates potency in medicinal chemistry .
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide
- Structural Difference : Benzothiazole replaces thiazole, with a trifluoromethyl group at position 4.
- Impact : The benzothiazole core increases aromatic surface area, possibly enhancing π-π stacking interactions. The trifluoromethyl group enhances metabolic stability and lipophilicity, as seen in many pharmaceuticals .
Variations in the Acetamide Side Chain
Mirabegron (C₂₁H₂₄N₄O₂S)
- Structural Difference : The acetamide is linked to a complex phenyl-ethyl-hydroxy-phenylethylamine group instead of 3-methylbutyl.
- Pharmacological Impact : Mirabegron is a β3-adrenergic agonist with high selectivity (used for overactive bladder). The extended side chain likely contributes to receptor specificity, whereas the 3-methylbutyl group in the target compound may favor different pharmacokinetic profiles (e.g., longer half-life due to increased lipophilicity) .
N-(3-Chloro-4-methoxyphenyl)-2-(2-methoxy-N-thiophen-2-ylsulfonylanilino)acetamide
- Structural Difference: A sulfonylanilino group replaces the thiazole ring, and the acetamide is attached to a dichlorophenyl-methoxy moiety.
- Impact : The sulfonyl group introduces strong electron-withdrawing effects, which could enhance hydrogen bonding but reduce membrane permeability compared to the thiazole-based compound .
Thiazole-Based Analogues
N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine
- Structural Difference : Lacks the acetamide side chain and features dichloro substitution on the phenyl ring.
- Impact: Dichlorination may increase binding affinity but reduce solubility.
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide
- Structural Difference : A benzofuran-oxadiazole-thioether replaces the thiazole ring.
- Impact : The oxadiazole-thioether group may enhance antimicrobial activity (as reported in the series), but the thiazole core in the target compound is more likely to participate in specific enzyme interactions .
Structural and Pharmacological Data Comparison
Research Findings and Implications
Side Chain Influence : The 3-methylbutyl group likely increases lipophilicity (logP ~3.5 estimated) compared to Mirabegron’s polar side chain (logP ~2.1), suggesting differences in absorption and tissue distribution.
Thiazole vs. Benzothiazole : Benzothiazole derivatives () exhibit broader aromatic interactions but may face higher metabolic clearance due to larger surface areas.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
